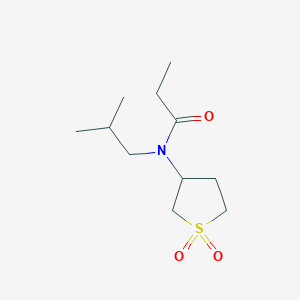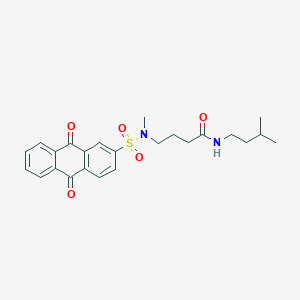
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide and is often associated with underlying respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and postnasal drip syndrome. AF-219 has been shown to be effective in reducing cough frequency and severity, making it a promising treatment option for patients with chronic cough.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities Against Cancer Cell Lines
Several studies have investigated the cytotoxic properties of benzamide and sulfonamide derivatives against various cancer cell lines. For instance, Gurdal et al. (2013) synthesized benzhydrylpiperazine derivatives, including sulfonamide derivatives, and screened them for in vitro cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. Their findings revealed that benzamide derivatives exhibited high cytotoxic activity, whereas sulfonamide derivatives showed variable growth inhibition rates (Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R., 2013).
Role in Enzymatic Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase I and II. Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties and evaluated their inhibitory effects on human isoforms hCA I and II, finding that the 4-fluoro substituted derivative was particularly effective (Bilginer, S., Gonder, B., Gul, H., Kaya, R., Gulcin, I., Anıl, B., & Supuran, C., 2019).
Pharmacological Screening for Biological Activities
Patel et al. (2009) focused on synthesizing fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, including antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This study highlights the versatile potential of sulfonamide derivatives in pharmacological applications (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Exploration of Antimalarial and Antiviral Potentials
Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies. Their work provides a foundation for exploring sulfonamide derivatives in the treatment of infectious diseases (Fahim, A. M. & Ismael, E. H. I., 2021).
Contributions to Drug Development
The stereospecific reduction of a kinesin spindle protein inhibitor highlights the importance of sulfonamide derivatives in the development of novel pharmaceuticals. Li et al. (2010) detailed the metabolic interconversion between a potent inhibitor and its biologically active metabolite in human tissues, providing insights into the drug development process (Li, C., Lu, B., Garbaccio, R., Tasber, E. S., Fraley, M., Hartman, G., Ye, J., Harrelson, J., & Prueksaritanont, T., 2010).
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-8-10-23(11-9-22)28(26,27)18-7-2-4-15(12-18)19(25)21-17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJYCMEWOEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



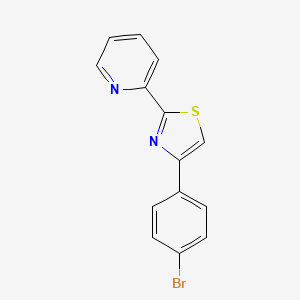
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
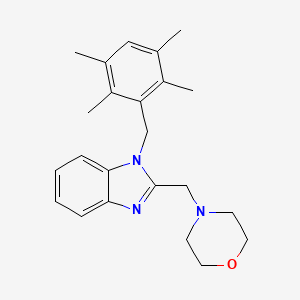

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
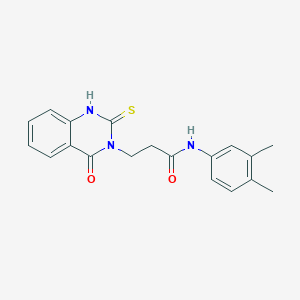
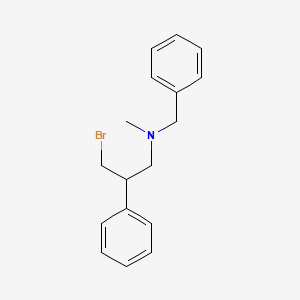

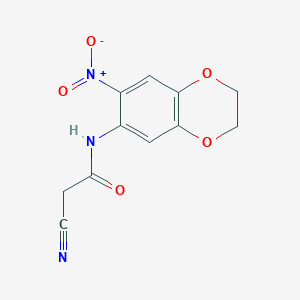
![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
